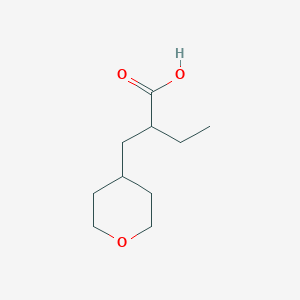

2-(Oxan-4-ylmethyl)butanoic acid

Description

Structure

3D Structure

Propriétés

IUPAC Name |

2-(oxan-4-ylmethyl)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O3/c1-2-9(10(11)12)7-8-3-5-13-6-4-8/h8-9H,2-7H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URQMTMVICFDVHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC1CCOCC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Oxan 4 Ylmethyl Butanoic Acid

Retrosynthetic Analysis and Strategic Disconnections for the 2-(Oxan-4-ylmethyl)butanoic acid Core

Retrosynthetic analysis is a problem-solving technique that deconstructs a target molecule into simpler, commercially available precursors. wikipedia.orgicj-e.org For this compound, the primary disconnection is at the C2-C1' bond, separating the butanoic acid core from the oxane-containing side chain.

Identification of Key Synthetic Building Blocks and Equivalents

This disconnection strategy reveals two primary building blocks: a butanoic acid synthon and an oxan-4-ylmethyl electrophile.

Butanoic Acid Synthon : A common and effective synthetic equivalent for the 2-carboxypropyl anion is diethyl malonate. orgoreview.comwikipedia.orguobabylon.edu.iqlibretexts.org The malonic ester synthesis allows for the alkylation of the α-carbon, followed by hydrolysis and decarboxylation to yield the desired substituted acetic acid. libretexts.orgpressbooks.pub

Oxan-4-ylmethyl Synthon : The electrophilic component can be represented by a synthetic equivalent such as 4-(halomethyl)oxane (e.g., 4-(bromomethyl)oxane or 4-(iodomethyl)oxane) or an aldehyde like tetrahydropyran-4-carbaldehyde. chemicalbook.comchemimpex.comnih.gov The latter can be used in a reductive amination or Wittig-type reaction, followed by reduction, to form the desired C-C bond.

Table 1: Key Synthetic Building Blocks and Their Equivalents

| Synthon | Synthetic Equivalent | Relevant Synthetic Method |

|---|---|---|

| 2-Carboxypropyl Anion | Diethyl Malonate | Malonic Ester Synthesis orgoreview.comwikipedia.orguobabylon.edu.iqlibretexts.org |

| Oxan-4-ylmethyl Cation | 4-(Halomethyl)oxane | Nucleophilic Substitution pressbooks.pub |

| Oxan-4-ylmethyl Cation | Tetrahydropyran-4-carbaldehyde | Reductive Amination / Wittig Reaction chemicalbook.comchemimpex.comnih.gov |

Considerations for Stereocontrol and Enantioselective Pathways in Synthesis

The C2 position of this compound is a stereocenter. Therefore, controlling the stereochemistry during the synthesis is crucial for obtaining enantiomerically pure products. A prominent strategy for achieving this is through the use of chiral auxiliaries. numberanalytics.comwikipedia.org These are chiral molecules that are temporarily attached to the substrate to direct the stereochemical outcome of a reaction. wikipedia.org

Evans oxazolidinones are a well-established class of chiral auxiliaries used in asymmetric alkylation reactions. rsc.orgharvard.edu The substrate, in this case, butanoic acid, is first acylated with the chiral auxiliary. The resulting chiral imide can then be deprotonated to form a chiral enolate, which subsequently undergoes diastereoselective alkylation with the oxan-4-ylmethyl halide. researchgate.netuwo.ca Finally, the auxiliary is cleaved to yield the desired enantiomerically enriched carboxylic acid. tandfonline.comtandfonline.com The degree of stereoselectivity is influenced by the structure of the chiral auxiliary and the reaction conditions. numberanalytics.com

Convergent and Linear Synthesis Pathways for the Formation of this compound

Both convergent and linear synthetic strategies can be envisioned for the synthesis of this compound. fiveable.mechemistnotes.com

Exploration of Enantioselective Synthesis Approaches for Chiral Isomers of this compound

As mentioned, the use of chiral auxiliaries is a powerful method for enantioselective synthesis. numberanalytics.comwikipedia.org The Evans oxazolidinone auxiliaries, for instance, have been successfully employed in the asymmetric alkylation of enolates to produce a wide range of chiral carboxylic acids. rsc.orgharvard.eduresearchgate.net

The general approach would be:

Acylation of a chiral oxazolidinone with butanoyl chloride to form the N-acyl oxazolidinone.

Deprotonation with a suitable base (e.g., lithium diisopropylamide, LDA) to form the corresponding Z-enolate.

Asymmetric alkylation of the enolate with a suitable electrophile, such as 4-(bromomethyl)oxane.

Hydrolysis of the resulting product to remove the chiral auxiliary and yield the enantiomerically enriched this compound. tandfonline.comtandfonline.com

Recent advancements have also explored nickel-catalyzed cascade reactions for the stereoselective conversion of terminal alkynes to α-chiral carboxylic acids. nih.gov Such methods could potentially be adapted for the synthesis of the target molecule.

Principles of Green Chemistry in the Development of this compound Synthesis

Applying the principles of green chemistry to the synthesis of this compound is essential for developing sustainable and environmentally friendly processes. Key considerations include:

Atom Economy : Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. researchgate.netscheikundeinbedrijf.nl

Use of Less Hazardous Chemical Syntheses : Employing and generating substances that possess little or no toxicity to human health and the environment. uva.nleurekalert.org For instance, biocatalytic methods using enzymes like aldehyde dehydrogenases offer a green alternative for the oxidation of aldehydes to carboxylic acids. uva.nl

Catalysis : Utilizing catalytic reagents in small amounts rather than stoichiometric reagents. rsc.orgrsc.org For example, selenium-catalyzed oxidation of aldehydes using hydrogen peroxide in water provides an eco-friendly protocol for carboxylic acid synthesis. mdpi.com

Investigation of Industrially Relevant Synthesis Routes for Analogous Butanoic Acid Derivatives

The industrial synthesis of butanoic acid and its derivatives provides valuable insights into scalable and cost-effective production methods. Butyric acid itself is produced on an industrial scale primarily through the chemical oxidation of butyraldehyde, which is derived from propylene. nih.gov Fermentation of carbohydrates by microorganisms is another, more "green," production method. google.com

The synthesis of the widely used non-steroidal anti-inflammatory drug (NSAID) ibuprofen (B1674241), which is 2-(4-isobutylphenyl)propanoic acid, offers a relevant case study. The BHC Company developed a greener, three-step industrial synthesis of ibuprofen with high atom economy, replacing the older, less efficient six-step Boots process. researchgate.netscheikundeinbedrijf.nlucl.ac.uk More recently, continuous-flow synthesis processes have been developed for ibuprofen, significantly reducing reaction times. ucl.ac.uked.ac.ukcentral.edu These industrial strategies, particularly those focusing on catalytic and continuous flow processes, could serve as a model for the large-scale production of this compound.

Chemical Transformations and Reactivity Profiling of 2 Oxan 4 Ylmethyl Butanoic Acid

Derivatization Strategies for Enhanced Functionality of 2-(Oxan-4-ylmethyl)butanoic acid

The modification of this compound can be strategically approached by targeting either the carboxylic acid functionality or the tetrahydropyran (B127337) ring, leading to a wide array of derivatives.

The carboxylic acid group of this compound is readily converted into a variety of functional derivatives, such as esters, amides, and acyl chlorides. uomus.edu.iqmsu.edukhanacademy.org These transformations are fundamental in organic synthesis and are often employed to modulate the physicochemical properties and biological activity of the parent molecule.

Esterification: The reaction of this compound with alcohols in the presence of an acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) or a coupling agent (e.g., dicyclohexylcarbodiimide) yields the corresponding esters. msu.edu Fischer esterification, a classic acid-catalyzed method, is a common approach. uomus.edu.iq The choice of alcohol can introduce a wide range of alkyl or aryl groups, thereby influencing properties like solubility and volatility.

Amidation: Amides are synthesized by reacting this compound with amines. This can be achieved by first converting the carboxylic acid to a more reactive species, such as an acyl chloride, followed by reaction with an amine. msu.edu Alternatively, direct amidation can be accomplished using coupling agents like carbodiimides or by employing catalytic methods that facilitate the direct condensation of the carboxylic acid and amine. mdpi.com

Other Derivatives: The carboxyl group can also be transformed into other derivatives. For instance, treatment with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) converts the carboxylic acid into the highly reactive acyl chloride. msu.edu This intermediate serves as a versatile precursor for the synthesis of esters, amides, and anhydrides.

Illustrative Derivatization Reactions of a Carboxylic Acid Moiety

| Derivative | Reagents and Conditions | Product |

| Methyl Ester | Methanol, H₂SO₄ (catalyst), reflux | This compound methyl ester |

| Ethylamide | 1. SOCl₂, reflux; 2. Ethylamine, base | N-ethyl-2-(oxan-4-ylmethyl)butanamide |

| Acyl Chloride | SOCl₂, reflux | 2-(Oxan-4-ylmethyl)butanoyl chloride |

This table presents generalized reaction conditions for the derivatization of a carboxylic acid and serves as an illustration for this compound.

The tetrahydropyran (oxane) ring, while generally stable, can undergo regioselective modifications, offering another avenue for structural diversification. nih.gov These reactions often involve the activation of C-H bonds or the introduction of functional groups through multi-step synthetic sequences.

Methods for the synthesis and functionalization of tetrahydropyran rings are well-established and can be adapted for the modification of this compound. organic-chemistry.org For instance, radical-mediated reactions or transition-metal-catalyzed C-H activation could potentially introduce substituents at specific positions on the ring. acs.orgacs.org The presence of the ether oxygen influences the ring's reactivity, often directing reactions to adjacent positions.

Furthermore, the synthesis of analogs could start from functionalized tetrahydropyran precursors. For example, employing a substituted 4-(hydroxymethyl)tetrahydropyran in the initial synthesis of the butanoic acid side chain would yield a pre-functionalized ring system.

Elucidation of Reaction Mechanisms and Kinetic Profiles of this compound Conversions

Understanding the reaction mechanisms and kinetic profiles of transformations involving this compound is crucial for optimizing reaction conditions and achieving desired outcomes.

The choice of solvent can significantly impact the rate and selectivity of reactions involving this compound. For reactions at the carboxylic acid center, the polarity of the solvent can influence the stability of charged intermediates and transition states. For instance, in esterification reactions, polar aprotic solvents might accelerate the reaction by solvating the cationic intermediates.

In the context of modifying the tetrahydropyran ring, the solvent can play a critical role in controlling regioselectivity. The ability of a solvent to participate in hydrogen bonding or to coordinate with catalysts can direct the reaction to a specific site on the ring. Studies on related systems have shown that solvent choice can dramatically alter the product distribution in reactions such as photocatalytic functionalizations. acs.org

General Influence of Solvent Polarity on Reaction Rates

| Reaction Type | Solvent Polarity | General Effect on Rate |

| SN1 type (e.g., some esterifications) | Increasing | Increases |

| SN2 type (e.g., some acyl chloride reactions) | Aprotic favored | Increases |

| Radical reactions | Less polar often favored | Varies |

This table provides a generalized overview of solvent effects on common reaction types.

A wide range of catalytic systems can be employed to facilitate the transformation of this compound.

For derivatization of the carboxylic acid, both acid and base catalysis are common. For example, Brønsted or Lewis acids are frequently used in esterification. nih.gov More advanced catalytic methods for amide bond formation from carboxylic acids and amines include the use of transition metal catalysts (e.g., nickel, manganese) and organocatalysts (e.g., acetic acid, trifluoroethanol). mdpi.com These catalytic approaches often offer milder reaction conditions and improved functional group tolerance.

The functionalization of the tetrahydropyran ring can be achieved using various catalytic methods. researchgate.net Transition-metal catalysts, such as those based on palladium, rhodium, or copper, are known to catalyze C-H activation and cross-coupling reactions on saturated heterocycles. acs.orgnih.gov Photocatalysis has also emerged as a powerful tool for the functionalization of such rings under mild conditions. acs.org

Examples of Catalytic Systems for Relevant Transformations

| Transformation | Catalytic System |

| Amide formation | Ni(cod)₂ / IPr ligand mdpi.com |

| Tetrahydropyran ring functionalization | Photocatalyst (e.g., PTH) with a copper salt acs.org |

| Prins Cyclization for THP synthesis | Phosphomolybdic acid organic-chemistry.org |

This table lists examples of catalytic systems used for transformations relevant to the functional groups present in this compound.

Systematic Study of Structure-Reactivity Relationships within this compound Analogs

A systematic study of the structure-reactivity relationships of analogs of this compound would provide valuable insights into how structural modifications influence chemical behavior. By synthesizing a library of analogs with variations in the butanoic acid side chain (e.g., chain length, branching) and substitutions on the tetrahydropyran ring, one could correlate these structural changes with reactivity.

For instance, the electronic nature of substituents on the tetrahydropyran ring could affect the acidity of the carboxylic acid group through inductive effects. Electron-withdrawing groups would be expected to increase the acidity, while electron-donating groups would decrease it. Similarly, the steric hindrance around the carboxylic acid, influenced by substituents on the butanoic acid chain or the tetrahydropyran ring, would impact the rates of esterification and amidation reactions.

Studying the reactivity of a series of analogs where the position of the substituent on the tetrahydropyran ring is varied would also illuminate the regiochemical outcomes of reactions on the ring itself. Such studies are crucial for designing molecules with tailored properties and for understanding the fundamental principles governing their chemical behavior. nih.gov

Advanced Spectroscopic and Structural Elucidation of 2 Oxan 4 Ylmethyl Butanoic Acid

Single-Crystal X-ray Diffraction Studies for Absolute Solid-State Structure Determination

Analysis of Intermolecular Interactions and Crystal Packing Forces

A comprehensive analysis of the intermolecular interactions and crystal packing forces for 2-(oxan-4-ylmethyl)butanoic acid cannot be provided at this time. A thorough search of publicly available scientific databases and literature has not yielded any crystallographic data for this specific compound.

Further research, specifically the successful crystallization of this compound and its subsequent analysis by X-ray crystallography, is required to elucidate these structural features. Such a study would reveal the precise nature of the hydrogen-bonding motifs established by the carboxylic acid functional group, the role of the oxane ring in the crystal packing, and the contribution of weaker interactions to the stability of the solid-state structure.

Until such experimental data becomes available, a scientifically accurate and detailed account of the intermolecular interactions and crystal packing forces for this compound remains unachievable.

Computational Chemistry and Theoretical Investigations of 2 Oxan 4 Ylmethyl Butanoic Acid

Density Functional Theory (DFT) Calculations for Molecular and Electronic Properties

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. biointerfaceresearch.com It is a common and effective tool for predicting molecular geometries, vibrational frequencies, and electronic properties.

The first step in a computational study is typically geometry optimization, where the lowest energy arrangement of atoms in the molecule is determined. For 2-(Oxan-4-ylmethyl)butanoic acid, this would involve finding the most stable conformation of the oxane ring (likely a chair conformation) and the orientation of the butanoic acid substituent. The process would identify the bond lengths, bond angles, and dihedral angles that result in the most stable structure.

The energetic landscape would be explored by rotating the rotatable bonds, such as the bond connecting the oxane ring to the butanoic acid chain and the bonds within the butanoic acid chain itself. This exploration would reveal different local energy minima (stable conformers) and the transition states that connect them, providing insight into the molecule's flexibility.

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the infrared (IR) and Raman spectra. nih.gov These predicted spectra can be correlated with experimental data to confirm the structure of the synthesized compound.

For this compound, characteristic vibrational frequencies would be expected for the following functional groups:

O-H stretch of the carboxylic acid, typically a broad band around 2500-3300 cm⁻¹.

C=O stretch of the carboxylic acid, a strong absorption around 1700-1725 cm⁻¹.

C-O stretch of the oxane ring and the carboxylic acid, in the range of 1000-1300 cm⁻¹.

C-H stretches of the alkyl chain and the oxane ring, typically between 2850-3000 cm⁻¹.

A comparison between the calculated and experimental spectra can help to validate the accuracy of the computational model. biointerfaceresearch.com

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the chemical reactivity of a molecule. biointerfaceresearch.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.

For this compound, the HOMO is likely to be localized on the oxygen atoms of the carboxylic acid group, which are the most electron-rich parts of the molecule. The LUMO is likely to be centered on the antibonding π* orbital of the carbonyl group. A smaller HOMO-LUMO gap would suggest higher reactivity.

Table 1: Hypothetical DFT Data for this compound

| Property | Predicted Value | Significance |

| Optimized Geometry | Chair conformation for the oxane ring | Most stable arrangement of atoms |

| Key Vibrational Frequencies | O-H stretch: ~3000 cm⁻¹ C=O stretch: ~1710 cm⁻¹ C-O stretch: ~1100 cm⁻¹ | Corresponds to IR and Raman spectra |

| HOMO Energy | -6.5 eV | Relates to ionization potential and electron-donating ability |

| LUMO Energy | -0.5 eV | Relates to electron affinity and electron-accepting ability |

| HOMO-LUMO Gap | 6.0 eV | Indicator of chemical reactivity and stability |

Note: The values in this table are hypothetical and based on general principles and data from similar molecules. Actual values would require specific DFT calculations.

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Dynamic Behavior

Molecular Dynamics (MD) simulations are used to study the movement of atoms and molecules over time. For this compound, an MD simulation would provide a detailed picture of its conformational flexibility. It would show how the oxane ring can switch between different chair and boat conformations and how the butanoic acid side chain moves and rotates.

These simulations are particularly useful for understanding how the molecule might interact with other molecules, such as solvent molecules or a biological target. The simulation would reveal the dominant conformations of the molecule in a given environment and the timescales of transitions between these conformations.

Quantum Chemical Studies of Reaction Energetics, Transition States, and Reaction Pathways

Quantum chemical methods can be employed to study the energetics of chemical reactions involving this compound. researchgate.net For example, the deprotonation of the carboxylic acid group could be studied to predict its pKa value.

Furthermore, these methods can be used to map out the entire reaction pathway for a given chemical transformation. This involves identifying the structures and energies of the reactants, products, intermediates, and transition states. For instance, the esterification of this compound could be modeled to understand the mechanism and to predict the reaction rate. Such studies are invaluable for optimizing reaction conditions and for designing new synthetic routes. nih.gov

An in-depth examination of the analytical methodologies is crucial for ensuring the quality, purity, and consistency of any chemical compound intended for research or commercial applications. This article focuses exclusively on the analytical method development and purity characterization of this compound, a substituted carboxylic acid featuring a tetrahydropyran (B127337) (oxane) moiety. The development of robust and reliable analytical techniques is paramount for controlling impurities and characterizing the enantiomeric composition of this chiral molecule.

Q & A

Q. What are the recommended synthetic routes for 2-(Oxan-4-ylmethyl)butanoic acid, and how can reaction conditions be optimized?

Methodological Answer:

- Michael Addition: Analogous to the synthesis of 2-[(carboxymethyl)sulfanyl]-4-oxo-4-arylbutanoic acids (), a Michael addition could be employed. React a tetrahydropyran (oxane)-derived nucleophile (e.g., oxan-4-ylmethanol) with an α,β-unsaturated carbonyl compound (e.g., maleic anhydride) under basic conditions.

- Knoevenagel Condensation: As described for 4-(2-fluorophenyl)-4-oxobutanoic acid (), use oxan-4-ylmethyl aldehyde with a β-keto acid in the presence of a base like sodium ethoxide.

- Optimization Tips: Control reaction temperature (room temperature for slower reactions, reflux for faster kinetics) and solvent polarity (methanol for solubility, as in ). Monitor by TLC or HPLC for intermediate formation .

Q. How should researchers handle and store this compound to ensure stability?

Methodological Answer:

- Handling: Use personal protective equipment (PPE) including gloves, goggles, and lab coats. Avoid contact with strong oxidizers (e.g., peroxides), as similar oxane-containing compounds decompose to carbon oxides under such conditions ().

- Storage: Store in airtight containers under inert gas (N₂ or Ar) at 2–8°C. Desiccate to prevent hydrolysis of the oxane ring. Conduct stability tests under varying pH (4–9) and temperature (-20°C to 25°C) to determine shelf life .

Q. What analytical techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy: Use ¹H/¹³C NMR to confirm the oxane ring’s stereochemistry and methylene linkage. Compare chemical shifts with analogous compounds (e.g., 4-(oxan-4-ylmethoxy)benzoic acid in ).

- Mass Spectrometry (HRMS): Validate molecular weight (e.g., C₁₀H₁₆O₄ for the target compound) and fragmentation patterns.

- Chromatography: Employ reverse-phase HPLC (C18 column, acetonitrile/water gradient) to assess purity. Reference retention times against known standards .

Q. How can impurities or by-products be identified during synthesis?

Methodological Answer:

- LC-MS/MS: Detect trace impurities (e.g., unreacted aldehydes or decarboxylated products) using high-resolution mass spectrometry.

- Isolation by Crystallization: Separate by-products via solvent diffusion (e.g., water/methanol mixtures, as in ). Recrystallize the target compound using ethyl acetate/hexane .

Advanced Research Questions

Q. What strategies resolve enantiomers of this compound, and how is stereochemical purity validated?

Methodological Answer:

- Chiral Chromatography: Use a chiral stationary phase (e.g., amylose tris(3,5-dimethylphenylcarbamate)) with a hexane/isopropanol mobile phase.

- Enzymatic Resolution: Employ lipases or esterases to selectively hydrolyze one enantiomer. Validate enantiomeric excess (ee) via polarimetry or chiral NMR shift reagents .

Q. How can computational modeling predict the reactivity of this compound in biological systems?

Methodological Answer:

- Docking Studies: Simulate interactions with target enzymes (e.g., dehydrogenases) using software like AutoDock Vina. Compare with structurally related compounds (e.g., 4-(2-fluorophenyl)-4-oxobutanoic acid in ).

- QSAR Modeling: Corolate substituent effects (e.g., oxane ring size) with bioactivity using regression models. Validate predictions with in vitro assays .

Q. What mechanistic insights explain the compound’s stability under acidic/basic conditions?

Methodological Answer:

- pH Stability Studies: Conduct accelerated degradation tests (e.g., 0.1 M HCl/NaOH at 40°C for 24 hours). Monitor by HPLC for decomposition products (e.g., oxane ring opening).

- DFT Calculations: Model the energy barriers for hydrolysis of the methylene linkage. Compare with experimental kinetics .

Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced bioactivity?

Methodological Answer:

- Derivatization: Modify the oxane ring (e.g., substitute with fluorine or methyl groups) or the carboxylic acid moiety (e.g., ester prodrugs).

- In Vitro Assays: Test derivatives for antimicrobial or anticancer activity using cell viability assays (e.g., MTT). Reference methods from studies on 2-[(carboxymethyl)sulfanyl]-4-oxo-4-arylbutanoic acids () .

Q. What advanced techniques quantify trace impurities in GMP-compliant synthesis?

Methodological Answer:

- ICP-MS: Detect heavy metal catalysts (e.g., Pd from coupling reactions) at ppb levels.

- Headspace GC-MS: Identify volatile by-products (e.g., residual solvents) with a DB-5MS column. Validate against ICH Q3D guidelines .

Q. How can isotopic labeling (e.g., ¹³C, ²H) facilitate metabolic studies of this compound?

Methodological Answer:

- Synthesis of Labeled Analogs: Introduce ¹³C at the carboxylic acid carbon via labeled CO₂ in carboxylation reactions.

- Tracing Metabolism: Use LC-MS to track labeled metabolites in cell cultures or animal models. Compare with unlabeled controls .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.